Cas no 67977-10-0 (3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate)

3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate Chemical and Physical Properties
Names and Identifiers
-
- 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate
- T4015
- 3-acetyl-6-methyl-2-oxopyran-4-yl difluoroborinate
- 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yldifluoridoborate
- 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate
-
- MDL: MFCD16618428
- Inchi: 1S/C8H7BF2O4/c1-4-3-6(15-9(10)11)7(5(2)12)8(13)14-4/h3H,1-2H3
- InChI Key: CZDNFTQVUYOSCS-UHFFFAOYSA-N
- SMILES: FB(OC1C=C(C)OC(C=1C(C)=O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 373
- Topological Polar Surface Area: 52.6
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB408698-1 g |
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate |
67977-10-0 | 1g |
€406.00 | 2023-04-25 | ||
TRC | A298335-100mg |
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate |
67977-10-0 | 100mg |
$ 185.00 | 2022-06-08 | ||
A2B Chem LLC | AI98472-1g |
3-Acetyl-6-methyl-2-oxo-2h-pyran-4-yl difluoridoborate |
67977-10-0 | >95% | 1g |
$578.00 | 2024-04-19 | |
A2B Chem LLC | AI98472-5g |
3-Acetyl-6-methyl-2-oxo-2h-pyran-4-yl difluoridoborate |
67977-10-0 | >95% | 5g |
$1134.00 | 2024-04-19 | |
abcr | AB408698-5 g |
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate |
67977-10-0 | 5g |
€1074.00 | 2023-04-25 | ||
TRC | A298335-250mg |
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate |
67977-10-0 | 250mg |
$ 380.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525482-1g |
3-Acetyl-4-((difluoroboranyl)oxy)-6-methyl-2H-pyran-2-one |
67977-10-0 | 98% | 1g |
¥4320.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525482-250mg |
3-Acetyl-4-((difluoroboranyl)oxy)-6-methyl-2H-pyran-2-one |
67977-10-0 | 98% | 250mg |
¥1728.00 | 2024-05-04 | |
abcr | AB408698-500 mg |
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate |
67977-10-0 | 500MG |
€313.80 | 2022-06-10 | ||
TRC | A298335-500mg |
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate |
67977-10-0 | 500mg |
$ 600.00 | 2022-06-08 |
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate Related Literature
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ping Tong Food Funct., 2020,11, 628-639
Additional information on 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate
Recent Advances in the Study of 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate (CAS: 67977-10-0)
In recent years, the compound 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate (CAS: 67977-10-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound, characterized by its borate ester functionality and acetyl-substituted pyran ring, has been investigated for its role as a versatile intermediate in organic synthesis. Recent studies have highlighted its utility in the development of novel boron-containing therapeutics, which are increasingly recognized for their applications in boron neutron capture therapy (BNCT) and as enzyme inhibitors. The presence of the difluoridoborate moiety is particularly noteworthy, as it enhances the compound's stability and reactivity, making it a promising candidate for further exploration.
A 2023 study published in the Journal of Medicinal Chemistry detailed the efficient synthesis of 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate via a multi-step process involving the condensation of acetylacetone with boron trifluoride etherate. The researchers reported a yield of 78% and demonstrated the compound's stability under physiological conditions, a critical factor for its potential in vivo applications. Furthermore, the study explored the compound's interaction with various biological targets, revealing selective binding to serine proteases, which are implicated in numerous disease pathways.
Another significant advancement was reported in a 2024 preprint, which investigated the compound's potential as a fluorescent probe for imaging applications. The study found that 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate exhibits strong fluorescence emission in the visible spectrum, with a quantum yield of 0.45. This property, combined with its low cytotoxicity, positions the compound as a promising tool for real-time imaging in cellular and molecular biology research.
In addition to its therapeutic and imaging applications, recent computational studies have explored the compound's electronic and structural properties. Density functional theory (DFT) calculations revealed that the difluoridoborate group significantly influences the compound's electronic distribution, enhancing its electrophilic character. This insight has opened new avenues for the design of boron-based drugs with improved pharmacokinetic profiles.
Despite these promising developments, challenges remain in the large-scale production and formulation of 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate. Researchers are actively working to optimize synthetic routes and improve the compound's solubility and bioavailability. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate (CAS: 67977-10-0) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with its diverse applications, underscore its potential as a valuable tool in drug discovery and development. Future studies will likely focus on expanding its therapeutic repertoire and addressing current limitations in its practical use.
67977-10-0 (3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate) Related Products
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
